molecular formula C19H36O B13430863 11-Nonadecyn-1-ol

11-Nonadecyn-1-ol

Cat. No.: B13430863
M. Wt: 280.5 g/mol
InChI Key: IVOVNDZUIKEMHT-UHFFFAOYSA-N
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Description

11-Nonadecyn-1-ol: is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 g/mol . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the 11th and 12th carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcohols. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with 1-bromooctane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 11-Nonadecyn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like or can be used.

    Reduction: Catalysts like or are commonly employed.

    Substitution: Reagents such as or can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of or .

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

11-Nonadecyn-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-Nonadecyn-1-ol is not extensively studied. its effects are likely mediated through interactions with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or function. Additionally, the triple bond may interact with specific enzymes, altering their activity .

Comparison with Similar Compounds

Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or unsaturated counterparts.

Properties

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-11-yn-1-ol

InChI

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3

InChI Key

IVOVNDZUIKEMHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCCCCCCCCCO

Origin of Product

United States

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